REACTION_CXSMILES
|
[N+:1]([O:4][CH2:5][CH2:6][CH2:7][O:8][C:9]([C:11]1[CH:12]([C:33]2[CH:38]=[CH:37][CH:36]=[C:35]([N+:39]([O-:41])=[O:40])[CH:34]=2)[C:13]([C:19]([O:21][CH2:22][CH2:23][NH:24][C:25](=[O:32])[C:26]2[CH:31]=[CH:30][CH:29]=[N:28][CH:27]=2)=[O:20])=[C:14]([CH3:18])[NH:15][C:16]=1[CH3:17])=[O:10])([O-:3])=[O:2].C(Cl)(Cl)[Cl:43]>>[ClH:43].[N+:1]([O:4][CH2:5][CH2:6][CH2:7][O:8][C:9]([C:11]1[CH:12]([C:33]2[CH:38]=[CH:37][CH:36]=[C:35]([N+:39]([O-:41])=[O:40])[CH:34]=2)[C:13]([C:19]([O:21][CH2:22][CH2:23][NH:24][C:25](=[O:32])[C:26]2[CH:31]=[CH:30][CH:29]=[N:28][CH:27]=2)=[O:20])=[C:14]([CH3:18])[NH:15][C:16]=1[CH3:17])=[O:10])([O-:3])=[O:2] |f:2.3|
|
Name
|
Compound 2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])OCCCOC(=O)C=1C(C(=C(NC1C)C)C(=O)OCCNC(C1=CN=CC=C1)=O)C1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
chloride gas, and evaporation of the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.[N+](=O)([O-])OCCCOC(=O)C=1C(C(=C(NC1C)C)C(=O)OCCNC(C1=CN=CC=C1)=O)C1=CC(=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |